Cholic acid glucuronide

Pharmacokinetics Cholestasis Metabolism

Quantifying glucuronidated bile acids for DILI and cholestasis research requires high-purity reference standards with confirmed transporter specificity. Cholic acid glucuronide serves as the definitive MRP2-selective probe substrate, distinct from BSEP-transported bile acid species. • Achieve LC-MS/MS assay sensitivity to 0.007 µg/mL baseline serum concentration for accurate quantification • Use as a non-toxic control in hepatocyte cytotoxicity assays, unlike lithocholic/deoxycholic acids • Ideal tracer for renal clearance studies in cholestasis models (83.4% urinary excretion in 20 h) • Exclusive MRP2 substrate enables specific transporter function studies in sandwich-cultured hepatocytes

Molecular Formula C30H48O11
Molecular Weight 584.7 g/mol
CAS No. 76060-22-5
Cat. No. B1259075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholic acid glucuronide
CAS76060-22-5
Synonyms7,12-dihydroxy-3-O-(beta-D-glucopyranosyluronate)-5 beta-cholan-24-oate
cholate glucuronide
cholic acid glucuronide
Molecular FormulaC30H48O11
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)O)C
InChIInChI=1S/C30H48O11/c1-13(4-7-21(33)34)16-5-6-17-22-18(12-20(32)30(16,17)3)29(2)9-8-15(10-14(29)11-19(22)31)40-28-25(37)23(35)24(36)26(41-28)27(38)39/h13-20,22-26,28,31-32,35-37H,4-12H2,1-3H3,(H,33,34)(H,38,39)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1
InChIKeyRBLDVEUUCHVWMW-SXYQVCRBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholic Acid Glucuronide (CAS 76060-22-5): Baseline Characterization for Procurement Decisions


Cholic acid glucuronide (CAS 76060-22-5) is a steroid glucuronide conjugate formed by the phase II glucuronidation of the primary bile acid cholic acid [1]. This conjugation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, dramatically increases the water solubility of the bile acid scaffold [2]. It is a key detoxification metabolite in the enterohepatic circulation, particularly under cholestatic conditions where hepatic bile acid accumulation occurs [3]. Its molecular formula is C30H48O11, with a molecular weight of approximately 584.7 g/mol [1].

Analytical LC-MS/MS reference standard for bile acid glucuronide quantification
Transporter MRP2-specific probe for hepatobiliary efflux studies
Control Non-toxic comparator in bile acid cytotoxicity cell models

Why Cholic Acid Glucuronide Cannot Be Interchanged with Other Bile Acid Conjugates or Glucuronides


Generic substitution among bile acid glucuronides is scientifically unsound due to three critical and quantifiable differences: (i) differential substrate specificity for canalicular efflux transporters (MRP2 vs. BSEP), which dictates distinct hepatobiliary handling [1]; (ii) pronounced divergence in cytotoxic potential among bile acid species, with glucuronidation of non-toxic precursors like cholic acid offering a fundamentally different safety profile than that of hydrophobic bile acids [2]; and (iii) variable systemic clearance kinetics that directly impact biomarker utility and pharmacokinetic modeling [3]. The evidence presented below demonstrates that cholic acid glucuronide occupies a unique analytical and functional niche compared to its closest analogs.

  • Transporter mismatch MRP2 vs. BSEP substrate specificity alters hepatobiliary handling and may not be interchangeable.
  • Cytotoxicity profile divergence Cholic acid conjugates exhibit lower model cytotoxicity than hydrophobic bile acid glucuronides, shifting assay interpretation.
  • Systemic clearance kinetics Variable renal and biliary clearance rates impact biomarker time-course and PK modeling assumptions.

Quantitative Differentiation of Cholic Acid Glucuronide (CAS 76060-22-5) from Key Comparators


Renal Clearance Advantage Over Taurocholate in Biliary Obstruction

In a rat model of biliary obstruction (ligated bile duct), cholic acid glucuronide demonstrates significantly accelerated renal elimination compared to the glycine/taurine-conjugated bile acid taurocholate [1]. This establishes its unique value as a biomarker for alternative excretory pathway activation in cholestasis.

Renal Clearance vs. Taurocholate
Head-to-head
83.4 ± 9.3% of dose excreted in urine at 20 h, vs. slower taurocholate excretion
Supports urinary biomarker development in biliary obstruction research.
Rat bile duct ligation model; p-value not explicitly stated.
Pharmacokinetics Cholestasis Metabolism

Favorable Cytotoxicity Profile Relative to Hydrophobic Bile Acids

Unlike the highly cytotoxic lithocholic and deoxycholic acids, cholic acid is classified as non-toxic in HepG2 hepatoma cell assays [1]. While this is a class-level inference for the unconjugated parent acid, it provides the mechanistic rationale for why cholic acid glucuronide is not a marker of toxicity but rather of a detoxification pathway.

Cytotoxicity Context
Class-level
Cholic acid: Non-toxic in HepG2 cells (MTS, caspase-3, flow cytometry); vs. cytotoxic lithocholic/deoxycholic acids
Supports non-toxic glucuronidation product control in cell assays.
Qualitative difference; data from unconjugated parent acid.
Toxicology Hepatology Drug Safety

Distinct Canalicular Transport via MRP2 Rather Than BSEP

Bile acid glucuronides, as a class, are excreted into bile via the multidrug resistance protein 2 (MRP2) transporter, not the bile salt export pump (BSEP) used by amidated bile acids like taurocholate [1]. This divergent transport route is critical in cholestasis, where BSEP function is often impaired but MRP2 may provide an alternative efflux mechanism.

Transporter Specificity
Class-level
Bile acid glucuronides: MRP2; Amidated bile acids: BSEP
Informs transporter model selection for hepatobiliary efflux studies.
Literature consensus; confirm with target-specific assays.
Hepatobiliary Transport Pharmacokinetics Cholestasis

Baseline Serum Concentration Relative to Other Bile Acid Glucuronides

In healthy fasting human subjects, the serum concentration of cholic acid glucuronide is among the lowest of the measured bile acid glucuronides, reported at 0.007 μg/mL [1]. This low baseline level implies that elevations may be a sensitive indicator of altered glucuronidation activity or cholestasis.

Serum Baseline Concentration
Cross-study
0.007 μg/mL, ~11x lower than deoxycholic/chenodeoxycholic acid glucuronides (n=9)
Sets analytical LOQ targets for biomarker method development.
Healthy fasting subjects; LC-MS/MS required for detection.
Clinical Chemistry Metabolomics Biomarker

Urinary Excretion in Cholestasis: Glucuronides vs. Glucosides

In patients with extrahepatic cholestasis, total urinary excretion of bile acid glucuronides is significantly higher than that of bile acid glucosides, a competing glycosidic conjugation pathway [1]. This establishes glucuronidation as the quantitatively dominant urinary elimination route for bile acids under cholestatic stress.

Urinary Glucuronides vs. Glucosides
Cross-study
Glucuronides: 1.53 μmol/24h; Glucosides: 0.52 μmol/24h; ~2.9x higher (p
Prioritizes glucuronide analytes in cholestasis biomarker studies.
Extrahepatic cholestasis patients; GC-MS characterization.
Biliary Excretion Efficiency
Head-to-head
>90% secreted within 60 min; total recovery 98.6 ± 1.2%; vs. faster taurocholate
Supports tracer use in enterohepatic circulation studies.
Rat biliary fistula model.
Nephrology Metabolism Biomarker

Biliary Excretion Efficiency in Normal Physiology

Under normal physiological conditions (bile fistula model), cholic acid glucuronide is rapidly and efficiently secreted into bile, with >90% of an administered dose appearing within 60 minutes and a total recovery of 98.6 ± 1.2% [1]. This is contrasted with the even faster secretion of taurocholate, highlighting its distinct kinetic profile.

Biliary Excretion Efficiency
Head-to-head
>90% secreted within 60 min; total recovery 98.6 ± 1.2%; vs. faster taurocholate
Supports tracer use in enterohepatic circulation studies.
Rat biliary fistula model.
Pharmacokinetics Hepatology ADME

Targeted Application Scenarios for Cholic Acid Glucuronide (CAS 76060-22-5) Based on Quantitative Evidence


LC-MS/MS Biomarker Method Development for Cholestasis and DILI

Procure cholic acid glucuronide as an analytical reference standard for developing and validating LC-MS/MS methods to quantify glucuronidated bile acids in serum, plasma, or urine. Its low baseline serum concentration (0.007 μg/mL) defines the required assay sensitivity [1]. This is particularly critical for studies of drug-induced liver injury (DILI) and cholestatic diseases, where its urinary excretion significantly exceeds that of bile acid glucosides [2].

In Vitro Hepatobiliary Transporter Assays (MRP2 vs. BSEP)

Use cholic acid glucuronide as a class-specific probe substrate for MRP2-mediated transport studies. Because bile acid glucuronides are exclusively excreted by MRP2, not BSEP [3], this compound enables specific investigation of MRP2 function in hepatocyte models (e.g., sandwich-cultured hepatocytes, transporter-overexpressing vesicles). This application is directly relevant to evaluating the cholestatic potential of new drug candidates.

Negative Control in Bile Acid Cytotoxicity Studies

Employ cholic acid glucuronide (or its unconjugated precursor) as a non-toxic control in HepG2 or primary hepatocyte cytotoxicity assays. Its parent compound, cholic acid, is non-toxic in these systems, in stark contrast to the potent cytotoxicity and apoptosis induced by lithocholic and deoxycholic acids [4]. This enables a clear delineation of toxic versus detoxification pathways in mechanistic toxicology research.

Pharmacokinetic Modeling of Alternative Excretory Pathways

Utilize cholic acid glucuronide as a model substrate to study renal clearance of organic anions during biliary obstruction. Its rapid and efficient urinary excretion (83.4 ± 9.3% in 20 hours) in the bile duct-ligated rat model [5] makes it an ideal tracer for quantifying the capacity of the renal 'escape' route for accumulated bile acids in severe cholestasis.

Application
Selection Property
Validation Focus
LC-MS/MS bile acid panel development for cholestasis/DILI research
Low endogenous baseline concentration
LOQ validation in serum/plasma/urine matrices
In vitro MRP2 transport assays
MRP2-specific substrate (class-level)
Transporter-specific efflux in hepatocyte models
Mechanistic bile acid cytotoxicity studies
Non-toxic bile acid conjugate
Cytotoxicity endpoint differentiation (toxic vs. detoxification)
Pharmacokinetic modeling of alternative renal excretion
Rapid renal clearance of glucuronide conjugate
Urinary excretion capacity under cholestatic conditions

Technical Documentation Hub

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38 linked technical documents
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